molecular formula C22H42O3 B12656251 Isobutyl cis-3-octyloxiran-2-octanoate CAS No. 94158-21-1

Isobutyl cis-3-octyloxiran-2-octanoate

Cat. No.: B12656251
CAS No.: 94158-21-1
M. Wt: 354.6 g/mol
InChI Key: RLZMLCOLHSMIMU-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl cis-3-octyloxiran-2-octanoate: is a chemical compound with the molecular formula C22H42O3 and a molecular weight of 354.56708 . It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl cis-3-octyloxiran-2-octanoate typically involves the reaction of an appropriate oxirane derivative with an octanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: Isobutyl cis-3-octyloxiran-2-octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isobutyl cis-3-octyloxiran-2-octanoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isobutyl cis-3-octyloxiran-2-octanoate involves its interaction with molecular targets through its functional groups. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

94158-21-1

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

2-methylpropyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate

InChI

InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3/t20-,21+/m0/s1

InChI Key

RLZMLCOLHSMIMU-LEWJYISDSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)OCC(C)C

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C

Origin of Product

United States

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